STFSILi

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

High Lithium-Ion Conductivity

STFSILi exhibits promising properties for facilitating the movement of lithium ions within the battery. Studies have shown that STFSILi-based electrolytes demonstrate good ionic conductivity, a crucial factor for efficient battery operation [].

Improved Safety

Traditional lithium-ion batteries using liquid electrolytes pose safety concerns due to the flammability of the organic solvents. Solid polymer electrolytes offer a safer alternative, and STFSILi is being explored for its contribution to this safer design [].

Derivatives for Polymerization

Companies like SPECIFIC POLYMERS develop and commercialize STFSILi alongside similar lithium salt derivatives for their use in solid polymer electrolytes []. These derivatives offer opportunities for further research into tailoring polymer electrolytes for optimal battery performance.

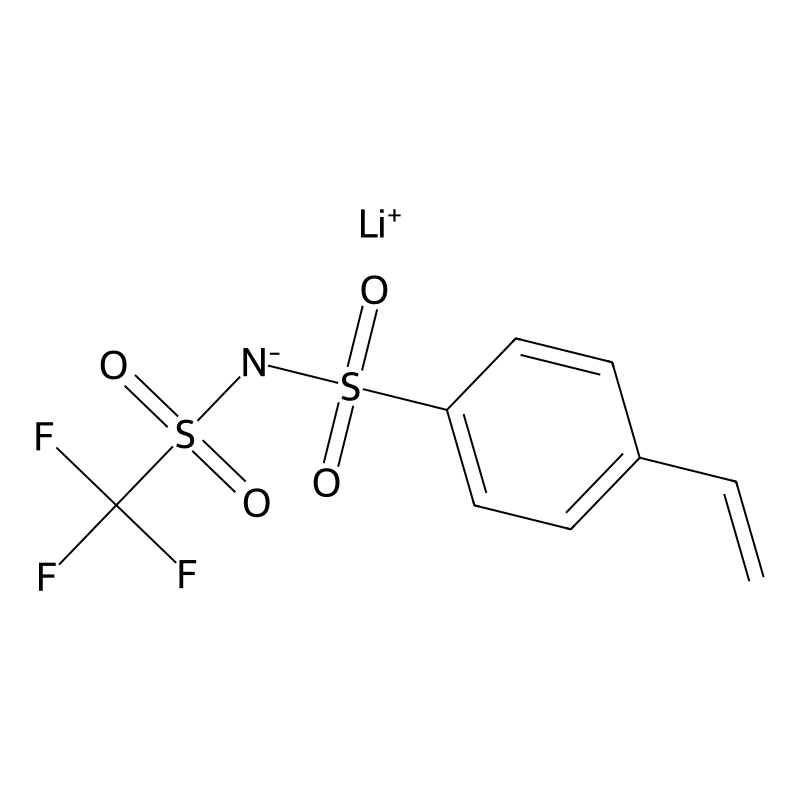

Lithium sulfonyl(trifluoromethane sulfonyl)imide styrene, commonly referred to as STFSILi, is a specialized compound used primarily in the development of advanced polymer electrolytes for lithium batteries. The chemical structure of STFSILi features a sulfonyl group linked to a trifluoromethane sulfonyl moiety, which enhances its ionic conductivity and stability in various electrochemical environments. This compound plays a crucial role in creating single lithium-ion conducting polymer electrolytes, which are designed to improve the performance of lithium-ion batteries by minimizing the mobility of anions while allowing lithium ions to conduct freely .

- Oxidation: Under specific conditions, STFSILi can be oxidized, leading to the formation of different ionic species that may alter its conductivity properties.

- Polymerization: STFSILi is often subjected to controlled polymerization techniques, such as nitroxide-mediated polymerization and reversible addition fragmentation chain transfer polymerization. These methods enable the formation of well-defined polyelectrolytes with tailored molecular weights and properties .

The synthesis of STFSILi typically involves several key steps:

- Monomer Preparation: The initial step includes synthesizing the styrene derivative containing the sulfonyl(trifluoromethane sulfonyl)imide group.

- Polymerization: Utilizing techniques such as nitroxide-mediated polymerization allows for controlled growth of polymer chains while maintaining the integrity of the ionic groups. The reaction is usually conducted in an inert atmosphere to prevent moisture interference.

- Purification: Post-polymerization, the resulting oligomers are purified through precipitation and dialysis methods to ensure high purity and remove unreacted monomers .

STFSILi is primarily utilized in:

- Lithium Batteries: As a component in single lithium-ion conducting polymer electrolytes, STFSILi enhances ionic conductivity while reducing anion mobility, thus improving battery efficiency and safety.

- Fuel Cells: Its unique properties make it suitable for use in fuel cell technologies where efficient ion transport is critical .

- Electrolyte Systems: STFSILi serves as a building block for developing advanced gel polymer electrolytes and solid-state electrolytes that exhibit enhanced performance metrics compared to traditional systems .

Studies on STFSILi have focused on its interactions within polymer matrices and with lithium ions. These investigations reveal that:

- The presence of the sulfonyl group significantly affects ion transport dynamics within the polymer matrix.

- The ionic conductivity of STFSILi-based electrolytes is influenced by factors such as temperature, concentration, and the physical state of the electrolyte (gel or solid) which impacts its performance in real-world applications .

STFSILi shares similarities with several other compounds used in battery technology. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Lithium bis(trifluoromethane sulfonyl)imide (LiTFSI) | Contains trifluoromethane sulfonyl moiety | High ionic conductivity; widely used as a lithium salt |

| Lithium bis(2,2,2-trifluoroethylsulfonyl)imide (LiBETI) | Similar sulfonyl structure but with different substituents | Enhanced thermal stability; lower viscosity |

| Polyethylene oxide (PEO) | Linear polymer structure with ether linkages | Commonly used as a base polymer but lacks specific ionic functionality |

| Poly(methyl methacrylate) (PMMA) | Non-ionic polymer structure | Often used as a matrix but does not conduct ions effectively |

STFSILi's unique combination of ionic conductivity and structural stability makes it particularly advantageous for applications requiring high-performance electrolytes in lithium batteries.